4'-Cyano-2-piperidinomethyl benzophenone
Description
4'-Cyano-2-piperidinomethyl benzophenone (CAS 898751-89-8) is a benzophenone derivative characterized by a cyano group (-CN) at the 4' position of the benzophenone core and a piperidinomethyl group (-CH₂-piperidine) at the 2-position. Its molecular formula is C₂₀H₂₀N₂O (molecular weight: 304.4 g/mol) . This compound belongs to a class of modified benzophenones designed to enhance specific physicochemical or biological properties, such as lipophilicity, photostability, or receptor-binding affinity. Benzophenones are widely utilized in pharmaceuticals, photopolymerization initiators, and enzyme modification due to their versatile reactivity and structural adaptability .
Properties
IUPAC Name |
4-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-14-16-8-10-17(11-9-16)20(23)19-7-3-2-6-18(19)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGYRYSKLNLHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643581 | |
| Record name | 4-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-89-8 | |
| Record name | 4-[2-(1-Piperidinylmethyl)benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-2-piperidinomethyl benzophenone typically involves the following steps:
Formation of Benzophenone Derivative: The initial step involves the preparation of a benzophenone derivative through a Friedel-Crafts acylation reaction. Benzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction. Benzophenone is treated with a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under basic conditions to form 4’-cyano benzophenone.
Addition of Piperidinomethyl Group: The final step involves the addition of the piperidinomethyl group. This is achieved through a Mannich reaction, where 4’-cyano benzophenone is reacted with formaldehyde and piperidine in the presence of an acid catalyst to yield 4’-Cyano-2-piperidinomethyl benzophenone.
Industrial Production Methods
In an industrial setting, the production of 4’-Cyano-2-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-2-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4’-amino-2-piperidinomethyl benzophenone.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the cyano or piperidinomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amino derivatives like 4’-amino-2-piperidinomethyl benzophenone.
Substitution: Various substituted benzophenone derivatives depending on the reagents used.
Scientific Research Applications
4’-Cyano-2-piperidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4’-Cyano-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidinomethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs of 4'-Cyano-2-piperidinomethyl benzophenone, highlighting substituent positions and molecular properties:
Key Observations :
- Hydrophobicity: Carbethoxy substitution (4'-Carbethoxy-2-piperidinomethyl benzophenone) increases hydrophobicity, which may improve membrane permeability in biological systems.
Antibacterial Activity
A study on benzophenone derivatives (e.g., A8–10) and diphenyl analogs (e.g., A11–15) revealed significant differences in MIC values against Staphylococcus aureus:
Insight: While benzophenone derivatives exhibit moderate antibacterial effects, diphenyl analogs with bulkier hydrophobic groups show superior activity, suggesting that increased lipophilicity enhances membrane penetration.
Enzyme Modification and Stability
Chemical modification of alkaline phosphatases (APs) with tetracarboxy-benzophenone derivatives improved thermostability:
| Enzyme Type | Modification Type | Result |
|---|---|---|
| Cold-adapted AP (SAP) | Aliphatic-group modified | Increased thermostability (ΔTₘ = +5°C) |
| Calf AP (CAP) | Amino-group modified | Enhanced activity (kcat increased 2-fold) |
Implication: The piperidinomethyl and cyano groups in this compound could similarly stabilize enzyme-ligand interactions, though specific data are pending.
Biological Activity
4'-Cyano-2-piperidinomethyl benzophenone is a synthetic organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Synthesis
The compound is characterized by a benzophenone backbone with a cyano group and a piperidinyl substituent. The synthesis typically involves:
- Formation of Benzophenone Derivative : A Friedel-Crafts acylation reaction with benzoyl chloride.
- Introduction of Cyano Group : Nucleophilic substitution using sodium or potassium cyanide under basic conditions.
The biological activity of this compound is attributed to its structural features:
- Cyano Group : Facilitates hydrogen bonding and interactions with biological molecules.
- Piperidinomethyl Group : Enhances solubility and bioavailability, potentially modulating various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. It has been tested against several cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations.
Case Studies
- Antimicrobial Efficacy : In a study involving bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound showed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong antibacterial properties.
- Cytotoxicity in Cancer Cells : A recent study assessed the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting effective dose-dependent cytotoxicity .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
